molecular formula C14H13F3N4O3 B2703041 N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline CAS No. 436100-82-2

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline

Cat. No.: B2703041
CAS No.: 436100-82-2
M. Wt: 342.278
InChI Key: KTAJPWOPDNDFJR-BQYQJAHWSA-N
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Description

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline is a complex organic compound characterized by its unique structure, which includes a nitropyrazole moiety and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline typically involves multiple steps, starting with the preparation of the nitropyrazole intermediate. This intermediate is then subjected to a series of reactions to introduce the ethenyl and trifluoromethoxy groups. Common reagents used in these reactions include strong bases, oxidizing agents, and various solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The nitropyrazole moiety can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the trifluoromethoxy position.

Scientific Research Applications

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The nitropyrazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-2-yl)ethenyl]aniline
  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline is unique due to its combination of a nitropyrazole moiety and a trifluoromethoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-9-13(21(22)23)12(20(2)19-9)7-8-18-10-3-5-11(6-4-10)24-14(15,16)17/h3-8,18H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAJPWOPDNDFJR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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